molecular formula C14H16N2 B515246 3,5-dimethyl-N-(pyridin-4-ylmethyl)aniline CAS No. 331970-83-3

3,5-dimethyl-N-(pyridin-4-ylmethyl)aniline

Cat. No. B515246
CAS RN: 331970-83-3
M. Wt: 212.29g/mol
InChI Key: JQBCBNLHLZSPHS-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-(pyridin-4-ylmethyl)aniline is an organic chemical compound. Its chemical formula is C₁₄H₁₆N₂ . This compound features a dimethylamino group attached to a phenyl ring, with an additional pyridine moiety. When pure, it appears as a colorless oily liquid, although commercial samples often exhibit a yellow hue. It serves as a crucial precursor in the synthesis of dyes, including crystal violet .


Synthesis Analysis

Alternatively, dimethyl ether can also be used as the methylating agent .


Molecular Structure Analysis

The molecular structure of 3,5-dimethyl-N-(pyridin-4-ylmethyl)aniline consists of a phenyl ring with two methyl groups (dimethylamino) and an additional pyridine ring attached. The compound’s chemical formula is C₁₄H₁₆N₂ .


Chemical Reactions Analysis

  • Acid-Absorbing Properties : Both diethylaniline and dimethylaniline are used as acid-absorbing bases .


Physical And Chemical Properties Analysis

  • Odor : Amine-like .

Scientific Research Applications

Importance of Pyridine Derivatives in Medicinal Chemistry

Pyridine derivatives, including those structurally related to 3,5-dimethyl-N-(pyridin-4-ylmethyl)aniline, play a crucial role in medicinal and pharmaceutical industries. They are key precursors for developing bioactive molecules due to their bioavailability and broad synthetic applications. The review by (Parmar, Vala, & Patel, 2023) emphasizes the application of hybrid catalysts in synthesizing pyranopyrimidine scaffolds, a core structure in many medicinal compounds, showcasing the versatility of pyridine derivatives in synthesis.

Role in Chemical Synthesis and Reactivity

The study on the regioselectivity of free radical bromination of dimethylated pyridines by (Thapa, Brown, Balestri, & Taylor, 2014) illustrates the nuanced chemical behavior of pyridine derivatives in reactions, which could inform methodologies for modifying 3,5-dimethyl-N-(pyridin-4-ylmethyl)aniline for specific research applications.

Contributions to Heterocyclic Chemistry

The diversity of heterocyclic N-oxide molecules, including those derived from pyridine, is highlighted in the work of (Li et al., 2019). These compounds are vital in organic synthesis, catalysis, and drug development, suggesting potential areas of application for 3,5-dimethyl-N-(pyridin-4-ylmethyl)aniline in creating novel metal complexes and catalysts.

Hydrogen Bonding and Structural Insights

Understanding the strength and nature of intermolecular hydrogen bonds involving pyridine derivatives, as discussed by (Szatyłowicz, 2008), provides a foundation for exploring the binding interactions of 3,5-dimethyl-N-(pyridin-4-ylmethyl)aniline in molecular complexes, impacting its use in materials science and biochemistry.

Medicinal and Chemosensing Applications

The broad medicinal significance and chemosensing applications of pyridine derivatives, as reviewed by (Abu-Taweel et al., 2022), suggest that compounds like 3,5-dimethyl-N-(pyridin-4-ylmethyl)aniline could have utility in developing new therapeutic agents or as components in sensing devices for environmental or clinical diagnostics.

Mechanism of Action

As an AMP-activated protein kinase (AMPK) activator, 3,5-dimethyl-N-(pyridin-4-ylmethyl)aniline plays a role in cellular metabolism. AMPK activation stimulates fatty acid oxidation, glucose uptake, and inhibits cholesterol synthesis. Recent studies suggest that AMPK activation may be a therapeutic strategy for cancer treatment. It stabilizes p53, inhibits cyclin D1 expression, and modulates the AKT/mTOR signaling pathway .

Safety and Hazards

  • Immediate Danger Limit (IDLH) : 100 ppm .

properties

IUPAC Name

3,5-dimethyl-N-(pyridin-4-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-11-7-12(2)9-14(8-11)16-10-13-3-5-15-6-4-13/h3-9,16H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQBCBNLHLZSPHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NCC2=CC=NC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001322021
Record name 3,5-dimethyl-N-(pyridin-4-ylmethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001322021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643419
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3,5-dimethyl-N-(pyridin-4-ylmethyl)aniline

CAS RN

331970-83-3
Record name 3,5-dimethyl-N-(pyridin-4-ylmethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001322021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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